(3-Fluoro-1,2-phenylene)dimethanol

概要

説明

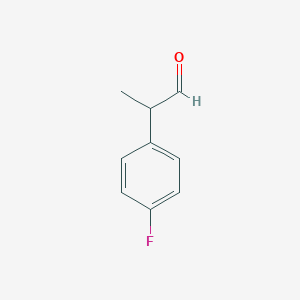

“(3-Fluoro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 . It is used in research and development .

Synthesis Analysis

The synthesis of “(3-Fluoro-1,2-phenylene)dimethanol” involves various methods. One of the most common approaches includes the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of “(3-Fluoro-1,2-phenylene)dimethanol” consists of a benzene ring conjugated to a propanoic acid . The compound is part of the phenylpropanoic acids, which are compounds whose structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

The chemical reactions involving “(3-Fluoro-1,2-phenylene)dimethanol” are diverse. For instance, it has been used in the synthesis of a fluorescent amphiphilic block-polymer with OPM (benzo[c][1,2,5] thiadiazole-4,7-diylbis(4,1-phenylene)) dimethanol as the core . The polymer segments (poly-caprolactone and polyethylene glycol) were modified to form polymeric micelles with robust fluorescence characteristics .Physical And Chemical Properties Analysis

“(3-Fluoro-1,2-phenylene)dimethanol” has a molecular weight of 156.15 and is stored in a dry room at room temperature . The boiling point is not specified . The compound’s physical and chemical properties can be influenced by changing solvent polarity .科学的研究の応用

Electrochemistry and Battery Technology :

- Lithium bis[3-fluoro-1,2-benzenediolato(2-)O,O']borate, a compound related to (3-Fluoro-1,2-phenylene)dimethanol, has been studied for its potential in lithium battery electrolytes. It was found to enhance conductivity in solutions, making it a candidate for lithium batteries (Barthel et al., 1996).

Polymer Synthesis :

- Research into poly[(1,2-dimethyldiphenyldisilanylene)phenylenes], synthesized through the electrolytic reduction of related compounds in 1,2-dimethoxyethane, has explored their potential in various applications (Kunai et al., 1994).

Molecular Engineering and Photophysical Properties :

- The study of molecular rotors with fluorinated phenylene rotators has provided insights into polymorphism and isomorphism in these molecules, which can have implications for their use in molecular electronics and materials science (Rodríguez‐Molina et al., 2013).

Optical and Luminescent Properties :

- Research on fluorine-substituted poly(1,4-phenylene vinylenes) has revealed their potential in light-emitting diode (LED) applications due to their unique light-emitting properties. These polymers have been found to exhibit shifts in emission spectra, which is significant for developing new types of LEDs (Gurge et al., 1997).

High-Performance Polymers :

- Novel arylene ether polymers with high glass-transition temperatures and solubility in various organic solvents have been developed using monomers related to (3-Fluoro-1,2-phenylene)dimethanol. These polymers are promising for applications requiring high thermal stability and optical transparency (Huang et al., 2007).

Photoluminescent Polymers :

- Segmented oligo-polyphenylenevinylene copolymers with photoluminescent properties have been synthesized, showing potential for use in optoelectronic applications (Sierra & Lahti, 2004).

Safety And Hazards

特性

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXMLIVNXZKEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593415 | |

| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-1,2-phenylene)dimethanol | |

CAS RN |

160485-42-7 | |

| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)